molecular formula C8H16Cl3NO3 B8588315 1-[Bis(2-hydroxyethyl)amino]-4,4,4-trichlorobutan-2-ol CAS No. 64677-43-6

1-[Bis(2-hydroxyethyl)amino]-4,4,4-trichlorobutan-2-ol

Cat. No. B8588315
M. Wt: 280.6 g/mol
InChI Key: VKQPYKPGSAMYLQ-UHFFFAOYSA-N
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Patent
US04110379

Procedure details

To a solution of 52.5g (0.5 mole) diethanolamine in 100 ml ethanol heated to reflux was added 87.7g (0.5 mole) 4,4,4-trichloro-1,2-epoxybutane over a period of 105 minutes. After refluxing with agitation for an additional 5 hours the solvent was removed via vacuum leaving 135.7g (96.5%) of N,N-bis(2-hydroxyethyl)-4,4,4-trichloro-2-hydroxy-1-butylamine, a clear dark, highly viscous liquid; hydroxyl number = 600. This product is soluble in water (pH≈8) and in xylene. Analysis: (Calculated) %N, 5.00; %Cl, 37.96. (Found) %N, 5.00; %Cl, 37.09.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[Cl:8][C:9]([Cl:15])([Cl:14])[CH2:10][CH:11]1[O:13][CH2:12]1>C(O)C>[OH:4][CH2:3][CH2:2][N:1]([CH2:12][CH:11]([OH:13])[CH2:10][C:9]([Cl:15])([Cl:14])[Cl:8])[CH2:5][CH2:6][OH:7]

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
87.7 g
Type
reactant
Smiles
ClC(CC1CO1)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing with agitation for an additional 5 hours the solvent
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was removed via vacuum

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%
Name
Type
product
Smiles
OCCN(CCO)CC(CC(Cl)(Cl)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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